molecular formula C11H16O B14668500 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one CAS No. 43011-75-2

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one

Katalognummer: B14668500
CAS-Nummer: 43011-75-2
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: LEQKNJGMQZQMSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one is an organic compound characterized by a cyclopentenyl group attached to a cyclopentanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentenone with methylcyclopentanone in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentenone: Contains a cyclopentenone ring and is structurally related to 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one.

    Cyclohexenone: Similar in structure but with a six-membered ring.

    Cyclopropenone: Contains a three-membered ring and exhibits different chemical properties.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both cyclopentenyl and cyclopentanone groups

Eigenschaften

CAS-Nummer

43011-75-2

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

2-(cyclopenten-1-yl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C11H16O/c1-11(8-4-7-10(11)12)9-5-2-3-6-9/h5H,2-4,6-8H2,1H3

InChI-Schlüssel

LEQKNJGMQZQMSR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC1=O)C2=CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.